molecular formula C7H9O3P B152801 p-Tolylphosphonic acid CAS No. 3366-72-1

p-Tolylphosphonic acid

Cat. No. B152801
CAS RN: 3366-72-1
M. Wt: 172.12 g/mol
InChI Key: LYNDWSARZJHIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Tolylphosphonic acid is a phosphonic acid derivative where the phenyl ring is substituted with a methyl group at the para position. It is related to other phosphonic acids and has been studied for its potential applications in various fields, including synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds to p-tolylphosphonic acid has been explored in several studies. For instance, diethyl p-tolylthioethynylphosphonate was synthesized from diethyl ethynylphosphonate and further oxidized to the corresponding sulphoxide and sulphone, which could react with nucleophiles and participate in cycloaddition reactions . Additionally, a method for the synthesis of esters of alkylphosphonic acids using p-toluenesulfonic acid–Celite under solvent-free conditions has been reported, which provides a rapid synthesis route for phosphonates .

Molecular Structure Analysis

The molecular structure and properties of phosphonic acid derivatives have been investigated using Density Functional Theory (DFT). The study of 3-Oxo-3-p-tolylpropylphosphonic acid, an analog of p-tolylphosphonic acid, revealed insights into its electronic, vibrational, and thermodynamic properties. The stable structures were optimized, and properties such as HOMO-LUMO gaps, atomic charges, and dipole moments were analyzed .

Chemical Reactions Analysis

The reactivity of phosphonic acid derivatives has been studied through their ability to participate in various chemical reactions. For example, the synthesized diethyl p-tolylthioethynylphosphonate was shown to undergo reactions with nucleophiles and form indolizines with pyridinium-1-dicyanomethylides, as well as Diels–Alder adducts with anthracenes . The orientation of these additions was deduced from coupling constants observed in NMR spectroscopy.

Physical and Chemical Properties Analysis

The physical and chemical properties of p-tolylphosphonic acid derivatives are crucial for their potential applications. The DFT study of 3-Oxo-3-p-tolylpropylphosphonic acid provided valuable information on the vibrational spectra, which were compared with experimental FTIR data. The reactivity descriptors such as electrophilicity, electronegativity, and hardness were calculated, offering a deeper understanding of the molecule's behavior in chemical reactions .

Scientific Research Applications

1. Bioactive Secondary Metabolites

Organophosphonic acids, including p-Tolylphosphonic acid, are noted for their stability and mimicry properties. They resist hydrolytic cleavage due to their C-P bond and mimic transition states, intermediates, and primary metabolites. These characteristics explain their use as bioactive secondary metabolites in various organisms, relevant in human health and agriculture. Enzyme reactions involving these compounds incorporate chemistry from primary metabolism and unique chemical processes (Horsman & Zechel, 2017).

2. Chemical Grafting and Sorption Properties

p-Tolylphosphonic acid has been utilized in the preparation of silicas with chemically grafted molecules of arylphosphonic acids. These modified silicas exhibit unique protolytic properties and are effective in sorbing ions like iron(III) and thorium(IV), suggesting applications in environmental remediation and resource recovery (Kudryavtsev et al., 1988).

3. Synthesis and Biological Applications

As "bio-isosteric phosphorus analogues" of amino acids, phosphonic acids and their derivatives, including p-Tolylphosphonic acid, are significant in biological applications. They are used in metabolic regulation, potential drug development against various metabolic disorders, and enhancement or inhibition studies, owing to their resistance to enzymatic hydrolysis in biological environments (Orsini, Sello, & Sisti, 2010).

4. Phosphonate Metabolism in Microorganisms

Research on organophosphonates, including p-Tolylphosphonic acid, has provided insights into microbial metabolism, especially in environments lacking inorganic phosphate. These compounds serve as a phosphorus source for microorganisms, and understanding their metabolism is crucial for environmental and agricultural applications (McGrath, Chin, & Quinn, 2013).

Safety And Hazards

P-Tolylphosphonic acid has certain corrosive and irritating properties, and contact with skin and eyes should be avoided . During use and storage, it should be kept away from strong oxidizers, strong acids, and strong bases to avoid dangerous reactions . Appropriate protective equipment, such as gloves, goggles, and lab coats, should be worn during handling . In case of leakage, prompt and appropriate measures should be taken for proper disposal .

properties

IUPAC Name

(4-methylphenyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9O3P/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNDWSARZJHIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187341
Record name Phosphonic acid, (4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Tolylphosphonic acid

CAS RN

3366-72-1
Record name P-(4-Methylphenyl)phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3366-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, (4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003366721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3366-72-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407830
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonic acid, (4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-TOLYLPHOSPHONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3KLS2A7SN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Tolylphosphonic acid
Reactant of Route 2
p-Tolylphosphonic acid
Reactant of Route 3
p-Tolylphosphonic acid
Reactant of Route 4
p-Tolylphosphonic acid
Reactant of Route 5
p-Tolylphosphonic acid
Reactant of Route 6
p-Tolylphosphonic acid

Citations

For This Compound
23
Citations
GV Kudryavtsev, DV Mil'chenko, SZ Bernadyuk… - Theoretical and …, 1988 - Springer
… The value of PKal for grafted arylphosphonic acid (1.9) coincides with pK a = 1.83 for p-tolylphosphonic acid in aqueous solution. Sorptlon of iron(III) and thorium(IV) ions on these …
Number of citations: 23 link.springer.com
R Littell, DS Allen Jr - Journal of Medicinal Chemistry, 1965 - ACS Publications
… 1 133.6 2-(p-Tolyloxy)-p-tolylphosphonic acid 66 194-196 o, 4h1so4p 11.13 11. 03 139.1 141. 4 Bis (p-iodophenyl) phosphiriic acid 83 209-210 c, 2h9i2o2p 6.59 6.50 470.0 470.5 Bis (p…
Number of citations: 8 pubs.acs.org
LD Freedman, GO Doak - Journal of Medicinal Chemistry, 1965 - ACS Publications
… 2-(p-Tolyloxy)phenylphosphonic Acid and 2-(p-Tolyloxy)p-tolylphosphonic Acid.—o-… (9) The preparation of 2-bromo-p-tolylphosphonic acid and bis(2-bromop-tolyl)phosphinic …
Number of citations: 5 pubs.acs.org
LD Freedman, GO Doak - The Journal of Organic Chemistry, 1959 - ACS Publications
… p-Tolylphosphonic acid and di-p-tolylphosphinic acid. Dry p-toluenediazonium fluoborate was … the crude phosphinic acid resulted in the isolation of p-tolylphosphonic acid, which was …
Number of citations: 15 pubs.acs.org
EJ Olin - 1970-1979-Mines Theses & Dissertations, 1976 - repository.mines.edu
… A good separation of cassiterite from quartz was achieved with high cassiterite recovery using sodium dodecylsulfate, sodium dodecylsulfonate, or p-tolylphosphonic acid at low …
Number of citations: 0 repository.mines.edu
K Latham, AM Coyle, CJ Rix, A Fowless, JM White - Polyhedron, 2007 - Elsevier
… Similar procedure to 1 except that p-tolylphosphonic acid was added and stirred for 3 1 2 h . The resultant solution was rotary evaporated to dryness, the remaining oily-solid was then …
Number of citations: 19 www.sciencedirect.com
AA Shalimov, MV Kolotylo, LV Babiy… - Chemistry of …, 2018 - Springer
… We improved the synthetic procedure by carrying out the reaction of p-tolylphosphonic acid (2) with 8 equiv of HNO 3 in concd H 2 SO 4 to afford (4-methyl-3,5-dinitrophenyl)phosphonic …
Number of citations: 8 link.springer.com
GM Kosolapoff - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… Diethyl p-tolylphosphonate was prepared by treatment of the pure p-tolylphosphonic acid (mp. with phosphorus pentachloride, followed by conventional esterification of the resulting …
Number of citations: 28 pubs.rsc.org
WJ Serfontein, GJ Lourens… - Journal of Medicinal …, 1965 - ACS Publications
… 2-(p-Tolyloxy)phenylphosphonic Acid and 2-(p-Tolyloxy)p-tolylphosphonic Acid.—o-… (9) The preparation of 2-bromo-p-tolylphosphonic acid and bis(2-bromop-tolyl)phosphinic …
Number of citations: 1 pubs.acs.org
LD Freedman, GO Doak - Chemical reviews, 1957 - ACS Publications
Among the organic derivatives of phosphorusthe phosphonic acids occupy a prominent position. Together with their amides and esters they probably outnumber all other compounds …
Number of citations: 321 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.